molecular formula C15H16N2O4S B14950534 3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide

Katalognummer: B14950534
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: QDHZYFBIOPTBAE-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-TRIMETHOXY-N’~1~-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trimethoxyphenyl group and a thienylmethylene moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N’~1~-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 2-thienylmethylene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-TRIMETHOXY-N’~1~-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,4,5-TRIMETHOXY-N’~1~-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3,4,5-TRIMETHOXY-N’~1~-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3,4,5-TRIMETHOXY-N’~1~-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE apart from similar compounds is its unique combination of the trimethoxyphenyl and thienylmethylene groups.

Eigenschaften

Molekularformel

C15H16N2O4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C15H16N2O4S/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-16-9-11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI-Schlüssel

QDHZYFBIOPTBAE-CXUHLZMHSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CS2

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.